Cas no 716360-56-4 (2,6-dichloro-3-(methylsulfamoyl)benzoic acid)
2,6-dichloro-3-(methylsulfamoyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,6-dichloro-3-(methylsulfamoyl)benzoic acid
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- Inchi: 1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
- InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
- SMILES: S(NC)(=O)(=O)C1C=CC(=C(C(O)=O)C=1Cl)Cl
Experimental Properties
- Color/Form: No data available
- Density: 1.6±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 454.6±55.0 °C at 760 mmHg
- Flash Point: 228.7±31.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2,6-dichloro-3-(methylsulfamoyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-dichloro-3-(methylsulfamoyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484555-25mg |
2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid |
716360-56-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D484555-50mg |
2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid |
716360-56-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D484555-250mg |
2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid |
716360-56-4 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-77726-0.05g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 0.05g |
$66.0 | 2024-05-22 | |
| Enamine | EN300-77726-0.1g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 0.1g |
$98.0 | 2024-05-22 | |
| Enamine | EN300-77726-0.25g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 0.25g |
$142.0 | 2024-05-22 | |
| Enamine | EN300-77726-0.5g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 0.5g |
$271.0 | 2024-05-22 | |
| Enamine | EN300-77726-1.0g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 1.0g |
$371.0 | 2024-05-22 | |
| Enamine | EN300-77726-2.5g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 2.5g |
$726.0 | 2024-05-22 | |
| Enamine | EN300-77726-5.0g |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid |
716360-56-4 | 95% | 5.0g |
$1075.0 | 2024-05-22 |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,6-dichloro-3-(methylsulfamoyl)benzoic acid
Introduction to 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (CAS No: 716360-56-4)
2,6-dichloro-3-(methylsulfamoyl)benzoic acid, identified by its CAS number 716360-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include chlorine substituents at the 2 and 6 positions, as well as a methylsulfamoyl group at the 3 position. These structural attributes contribute to its distinct chemical properties and potential applications in various scientific domains.
The synthesis and characterization of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid have been extensively studied due to its promising pharmacological activities. Recent advancements in medicinal chemistry have highlighted its potential as a lead compound in the development of novel therapeutic agents. The presence of electron-withdrawing groups such as chlorine and the sulfamoyl moiety enhances the compound's interactiveness with biological targets, making it a valuable candidate for further investigation.
In the realm of drug discovery, 2,6-dichloro-3-(methylsulfamoyl)benzoic acid has been explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have demonstrated that this compound can modulate various cellular pathways, thereby exerting therapeutic effects. For instance, research indicates that it may interfere with inflammatory cytokine production by inhibiting key enzymes involved in the inflammatory response. This mechanism suggests its utility in treating chronic inflammatory diseases where traditional therapies may fall short.
The structural features of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid also make it an interesting scaffold for designing next-generation drugs. The chlorine atoms at the 2 and 6 positions contribute to its lipophilicity, which is often crucial for drug absorption and distribution within the body. Meanwhile, the methylsulfamoyl group enhances its binding affinity to biological targets, improving efficacy. These characteristics have prompted researchers to explore its derivatives as potential candidates for treating a range of diseases.
Recent clinical trials have begun to shed light on the therapeutic potential of compounds like 2,6-dichloro-3-(methylsulfamoyl)benzoic acid. Preliminary results suggest that it may exhibit significant anti-proliferative effects on certain cancer cell lines. The compound's ability to disrupt cancer cell metabolism and induce apoptosis has been particularly noteworthy. These findings have opened new avenues for developing targeted therapies against various types of cancer.
The chemical properties of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid also make it a valuable tool in biochemical research. Its reactivity with other molecules allows scientists to investigate complex biological interactions at a molecular level. For example, researchers have used this compound to study enzyme inhibition and substrate binding dynamics. Such studies are crucial for understanding disease mechanisms and developing innovative treatment strategies.
In conclusion, 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (CAS No: 716360-56-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a vital role in addressing some of the most pressing challenges in modern medicine.
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